

# 1,4-Bis[(trimethylsilyl)ethynyl]benzene molecular weight and formula C<sub>16</sub>H<sub>22</sub>Si<sub>2</sub>.

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## Compound of Interest

Compound Name: 1,4-Bis[(trimethylsilyl)ethynyl]benzene

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An In-Depth Technical Guide to **1,4-Bis[(trimethylsilyl)ethynyl]benzene** (C<sub>16</sub>H<sub>22</sub>Si<sub>2</sub>)

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of **1,4-Bis[(trimethylsilyl)ethynyl]benzene**, a pivotal building block in modern organic chemistry.

## Introduction: A Versatile Aryl-Ethynyl Building Block

**1,4-Bis[(trimethylsilyl)ethynyl]benzene** is a rigid, rod-like organic compound notable for its unique structure, which features a central benzene ring functionalized at the para positions with two trimethylsilyl (TMS)-protected acetylene groups.<sup>[1]</sup> This molecular architecture imparts high thermal stability and solubility in common organic solvents, making it an exceptionally useful precursor in a multitude of applications.<sup>[1]</sup> The TMS groups serve a critical dual function: they act as protecting groups for the terminal alkyne protons, preventing unwanted side reactions like homocoupling, and they enhance the compound's solubility and reactivity in key transformations such as cross-coupling reactions.<sup>[1]</sup> Consequently, this molecule is a cornerstone in the synthesis of advanced materials, including conductive polymers, organic semiconductors, and functional organic compounds for the electronics and pharmaceutical industries.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Properties

The fundamental properties of **1,4-Bis[(trimethylsilyl)ethynyl]benzene** are summarized below. These data are critical for experimental design, purification, and characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>22</sub> Si <sub>2</sub>	[1][3][4][5][6]
Molecular Weight	270.52 g/mol	[4][6][7]
CAS Number	17938-13-5	[3][4]
Appearance	Pale cream to yellow crystalline powder	[8]
Melting Point	121-123 °C (lit.)	[6]
Solubility	Soluble in common organic solvents	[1]
Storage Temperature	2-8°C, under inert atmosphere	[7]
Boiling Point	292.1°C at 760 mmHg	[6]
Density	0.92 g/cm <sup>3</sup>	[6]

## Synthesis and Mechanism: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for synthesizing **1,4-Bis[(trimethylsilyl)ethynyl]benzene** is the Sonogashira cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (trimethylsilylacetylene) with an aryl dihalide (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene). [6][9] The reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base.[9][10][11]

## Rationale for Experimental Choices

- **Catalyst System:** A palladium(0) complex is the primary catalyst that facilitates the oxidative addition of the aryl halide.<sup>[9][12]</sup> A copper(I) salt (typically CuI) acts as a co-catalyst, which reacts with the terminal alkyne to form a more nucleophilic copper(I) acetylide intermediate, accelerating the crucial transmetalation step.<sup>[11]</sup>
- **Ligands:** Phosphine ligands, such as triphenylphosphine (PPh<sub>3</sub>), are essential. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired catalytic cycle.
- **Base:** An amine base (e.g., triethylamine or diisopropylamine) is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.<sup>[11]</sup>
- **Solvent and Atmosphere:** The reaction is typically performed under anhydrous and anaerobic (e.g., nitrogen or argon) conditions to prevent moisture from interfering with the catalysts and to avoid oxidative side reactions.<sup>[10]</sup>

## Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis of **1,4-Bis[(trimethylsilyl)ethynyl]benzene**.

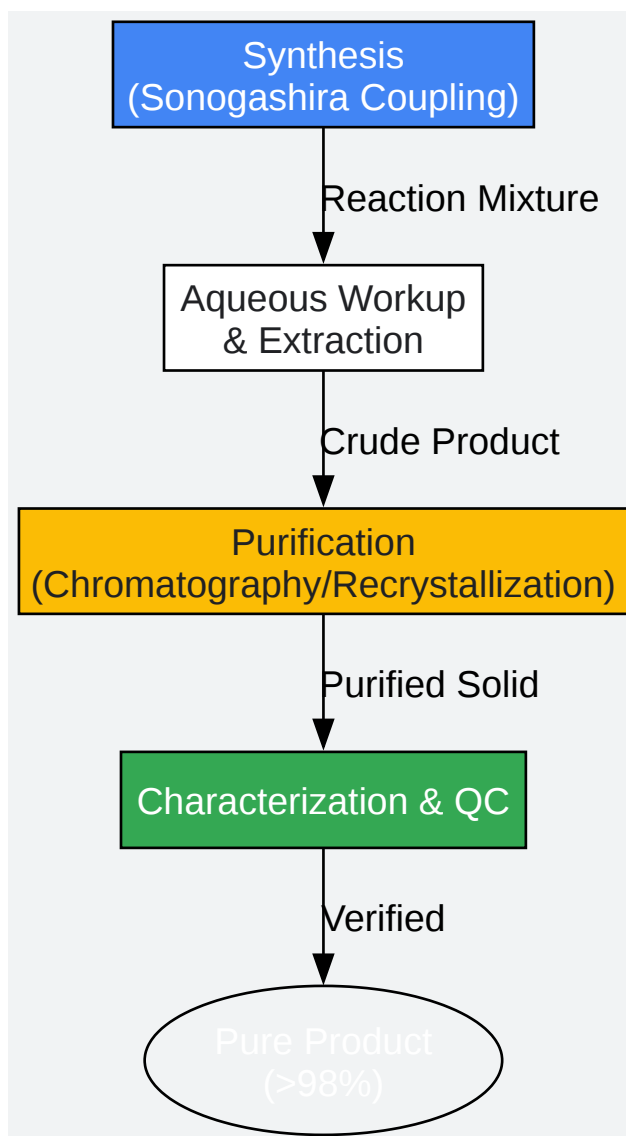
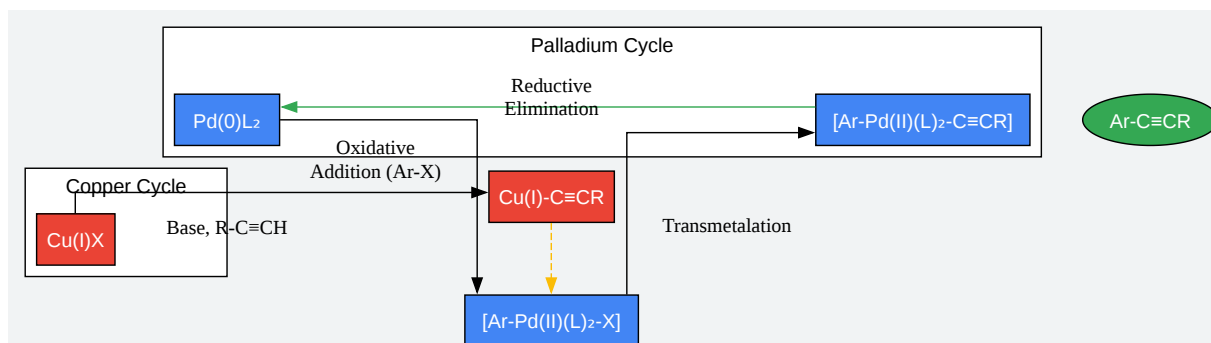
- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-diiodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent and Reagent Addition:** Add anhydrous triethylamine (solvent and base) to the flask via syringe. Stir the mixture to dissolve the solids.
- **Alkyne Addition:** Add trimethylsilylacetylene (2.2 eq) dropwise to the stirring mixture at room temperature.
- **Reaction Execution:** Heat the reaction mixture to a gentle reflux (or maintain at a specified temperature, e.g., 60-70 °C) and monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
- **Extraction:** Transfer the filtrate to a separatory funnel, dilute with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate), and wash sequentially with saturated aqueous  $\text{NH}_4\text{Cl}$  solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product as a crystalline solid.

## Catalytic Cycle and Mechanism Visualization

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.<sup>[12]</sup>



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